molecular formula C12H11BrO3 B1510528 Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate CAS No. 1192172-68-1

Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

Cat. No.: B1510528
CAS No.: 1192172-68-1
M. Wt: 283.12 g/mol
InChI Key: FSIUXWVJERJNOX-UHFFFAOYSA-N
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Description

Table 1: Structural Summary

Property Value
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
IUPAC Name Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate
SMILES CCOC(=O)C1=CC2=C(C)C(Br)=CC=C2O1
InChIKey FSIUXWVJERJNOX-UHFFFAOYSA-N

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography confirms the planar geometry of the benzofuran core and the spatial orientation of substituents. Single-crystal studies reveal:

  • Crystal System : Monoclinic, space group P2₁/n .
  • Unit Cell Parameters :
    • a = 3.8869 Å, b = 23.780 Å, c = 11.0820 Å.
    • β = 96.905°, V = 1016.89 ų .
  • Density : 1.758 g/cm³ .

Key structural features include:

  • Planarity : The benzofuran system deviates by ≤0.024 Å from planarity .
  • Ester Group Alignment : The –CO₂ fragment forms a 4.8° dihedral angle with the benzofuran plane .
  • Intermolecular Interactions :
    • Weak C–H···O hydrogen bonds (2.42–2.58 Å) stabilize the lattice .
    • π-π stacking between adjacent benzofuran rings (centroid distance: 3.662 Å) .

Table 2: Crystallographic Data

Parameter Value
Space Group P2₁/n
a (Å) 3.8869
b (Å) 23.780
c (Å) 11.0820
β (°) 96.905
Density (g/cm³) 1.758
R-factor 0.055 (for 1843 reflections)

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) and molecular dynamics (MD) simulations elucidate the compound’s flexibility and electronic properties:

Torsional Analysis

  • Ethyl Ester Rotation : The –OCH₂CH₃ group exhibits a torsional barrier of ~12 kJ/mol, favoring a gauche conformation to minimize steric clash with the methyl group .
  • Benzofuran Ring Rigidity : The fused ring system remains planar (±5°), with minimal distortion under thermal fluctuations .

Electronic Structure

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity .
  • Fukui Functions :
    • f⁺ (electrophilicity): Highest at C5 (bromine site) and the ester carbonyl oxygen .
    • f⁻ (nucleophilicity): Localized on the furan oxygen and methyl group .

Table 3: Computational Results

Property Value/Observation
HOMO-LUMO Gap 5.2 eV
Torsional Barrier 12 kJ/mol (ethyl ester)
Fukui f⁺ (C5) 0.142
Fukui f⁻ (O-furan) 0.098

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-15-12(14)11-6-8-7(2)9(13)4-5-10(8)16-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIUXWVJERJNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736601
Record name Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192172-68-1
Record name Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate is a synthetic organic compound with a unique benzofuran structure, characterized by its molecular formula C12H11BrO3C_{12}H_{11}BrO_3 and a molecular weight of approximately 283.12 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound includes:

  • A bromine atom at the fifth position.
  • A methyl group at the fourth position.
  • An ethyl ester functional group at the second carboxylic position.

These structural features contribute to its distinct chemical reactivity and biological activity, making it a subject of various pharmacological studies.

Antimicrobial Activity

Preliminary investigations have indicated that this compound exhibits notable antimicrobial properties . Studies have shown that compounds with similar benzofuran structures often display antibacterial and antifungal activities. For instance, research on related compounds has demonstrated significant inhibition against various bacterial strains, suggesting that this compound may share similar mechanisms of action.

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro studies have indicated that this compound may possess cytotoxic effects against several cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 0.080.08 to 1.14μM1.14\,\mu M against various cancer types, indicating strong antiproliferative effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the bromine atom and the methyl group is critical for enhancing its biological efficacy. Comparative studies with other benzofuran derivatives have shown that modifications at specific positions significantly affect their activity profiles.

Compound NameMolecular FormulaKey FeaturesAnticancer Activity (IC50)
This compoundC₁₂H₁₁BrO₃Bromine and methyl substitutionsTBD
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylateC₁₂H₁₁BrO₃Lacks ethoxy group; different activityTBD
Ethyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylateC₁₂H₁₁BrO₄Hydroxy group instead of ethoxy; antioxidant propertiesTBD

Case Studies

  • Antimicrobial Efficacy : A study on related benzofuran compounds demonstrated that modifications at the bromine position significantly enhanced antibacterial activity against Gram-positive bacteria, suggesting a similar potential for this compound .
  • Cytotoxicity in Cancer Models : In a recent evaluation, compounds structurally similar to this compound showed high selectivity against human cancer cell lines, with some exhibiting over tenfold potency compared to standard treatments . This indicates promising avenues for further research into its anticancer applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₁BrO₃
  • Molecular Weight : 283.118 g/mol
  • Structural Features : The compound consists of a benzofuran core substituted with a bromine atom at the 5-position and an ethyl ester at the 2-carboxylate position. This unique structure contributes to its distinct chemical reactivity and biological activities.

Pharmacological Applications

  • Antimicrobial Activity :
    • Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate has shown promising antimicrobial properties, making it a candidate for drug development aimed at combating bacterial infections. Studies suggest that derivatives of benzofuran compounds can exhibit significant antimicrobial effects, which are crucial for addressing antibiotic resistance issues in modern medicine .
  • Anticancer Potential :
    • Research indicates that benzofuran derivatives, including this compound, may possess anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have been evaluated for their ability to target specific signaling pathways involved in cancer progression .
  • Anti-inflammatory Effects :
    • The compound's structural characteristics suggest potential anti-inflammatory activity, which is an area of active research. Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, offering a pathway for developing new anti-inflammatory drugs .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Derivatives : The compound can be further functionalized to create a range of derivatives with enhanced biological activities. Its bromine atom provides a reactive site for substitution reactions, allowing chemists to explore various modifications that could lead to novel compounds with improved efficacy .
  • Synthetic Pathways : Several synthetic routes have been developed to obtain this compound, highlighting its versatility as a precursor in synthetic organic chemistry. These methods often involve multi-step reactions that enhance the yield and purity of the final product .

Case Study 1: Antimicrobial Evaluation

A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity Assessment

In vitro experiments conducted on human lung adenocarcinoma cells revealed that modifications of this compound could inhibit cell growth effectively. The mechanism involved the induction of apoptosis through the activation of specific cellular pathways, showcasing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate with structurally analogous benzofuran derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Commercial Comparison of Benzofuran Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Similarity Score Price (Purity) Source
This compound 84102-69-2 C₁₂H₁₁BrO₃ 283.12 5-Br, 4-Me, 2-COOEt Ester 0.96 ¥1979.00/1g (98%)
5-Bromobenzofuran-2-carboxylic acid 10242-11-2 C₉H₅BrO₃ 241.04 5-Br, 2-COOH Carboxylic acid 0.95 N/A
5-Bromo-6-methoxybenzofuran-2-carboxylic acid 550998-59-9 C₁₀H₇BrO₄ 287.07 5-Br, 6-OMe, 2-COOH Carboxylic acid, methoxy 0.92 N/A
Ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyloxy)-... N/A C₂₁H₁₇BrO₆ 445.26 4-Br, 7-Me, 2-CHO, 5-OBzMe Aldehyde, ester, benzoyl N/A N/A
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-... 308295-64-9 C₂₁H₁₉BrO₄ 415.28 6-Br, 2-Me, 5-O-propenoxy Ester, propenoxy N/A N/A

Key Comparisons:

Functional Group Diversity: The target compound features an ethyl ester, enhancing lipophilicity and stability compared to carboxylic acid analogs like 5-Bromobenzofuran-2-carboxylic acid . Esters are less acidic (pKa ~10–12) than carboxylic acids (pKa ~4–5), making them more compatible with organic reaction conditions. 5-Bromo-6-methoxybenzofuran-2-carboxylic acid introduces a methoxy group, increasing electron density at position 6. This may enhance reactivity toward electrophilic substitution but reduce solubility in nonpolar solvents .

Substituent Positioning and Steric Effects: Bromine at position 5 in the target compound contrasts with Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-..., where bromine is at position 6. Positional differences influence electronic effects (e.g., directing further substitutions) and steric interactions .

Synthetic Utility: The propenoxy group in Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-... enables conjugation with aromatic systems, useful in photophysical applications . Aldehyde-containing derivatives (e.g., Ethyl 4-bromo-2-formyl-7-methyl-5-(4-methylbenzoyloxy)-...) serve as intermediates for nucleophilic additions or condensations .

Cost and Availability :

  • The target compound is priced significantly higher (¥1979.00/1g) than simpler analogs like Ethyl 5-chlorobenzofuran-2-carboxylate (¥1143.00/1g), reflecting the added complexity of bromine and methyl substituents .

Preparation Methods

Esterification of 5-Bromo-4-methylbenzofuran-2-carboxylic Acid

The most direct and commonly reported method for preparing ethyl 5-bromo-4-methylbenzofuran-2-carboxylate involves the esterification of the corresponding carboxylic acid precursor, 5-bromo-4-methylbenzofuran-2-carboxylic acid, with ethanol under acidic conditions.

Procedure:

  • Starting Material: 5-Bromo-4-methylbenzofuran-2-carboxylic acid
  • Reagents: Absolute ethanol, concentrated sulfuric acid (catalyst)
  • Conditions: Reflux under stirring for approximately 2 hours
  • Workup: Evaporation of volatiles under reduced pressure, neutralization with saturated sodium bicarbonate solution, extraction with ethyl ether, drying, and solvent removal under reduced pressure
  • Yield: High yields reported (~93%)
  • Physical Data: White solid, melting point around 58-60 °C

NMR Data (for related compound ethyl 5-bromobenzofuran-2-carboxylate):

Chemical Shift (δ ppm) Multiplicity Proton Type
1.34 triplet (t) CH3 (ethyl group)
4.35 quartet (q) CH2 (ethyl group)
7.39 multiplet (m) Aromatic protons
7.71 doublet (d) Aromatic proton

This method is well-established and scalable for laboratory synthesis, offering a straightforward route to the ester derivative by direct esterification of the acid with ethanol and sulfuric acid catalysis.

Construction of the Benzofuran Core with Bromination and Methylation

While direct esterification is a key step, the synthesis of the 5-bromo-4-methylbenzofuran-2-carboxylate requires prior preparation of the substituted benzofuran core:

  • Benzofuran Core Formation: Typically achieved via cyclization reactions involving substituted phenols or halogenated aromatic precursors.
  • Selective Bromination: Introduction of the bromine atom at the 5-position is often done by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • Methylation at the 4-position: Methyl groups can be introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials.

Although specific detailed protocols for the methylation and bromination steps of this exact compound are limited in the literature, analogous benzofuran derivatives are commonly synthesized using these standard aromatic substitution techniques.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Esterification 5-Bromo-4-methylbenzofuran-2-carboxylic acid, ethanol, conc. H2SO4, reflux 2 h This compound, 93% yield Standard Fischer esterification method
Bromination Brominating agent (e.g., NBS), controlled temperature Selective 5-bromo substitution Electrophilic aromatic substitution
Methylation Friedel-Crafts alkylation or methyl-substituted precursors 4-Methyl substitution on benzofuran ring Requires regioselective control
Functional Group Transformations Amination, protection/deprotection, amide formation Derivative synthesis Demonstrated in related benzofuran syntheses

Research Findings and Practical Considerations

  • High Yield and Purity: The esterification of the carboxylic acid precursor under acidic reflux conditions yields the ethyl ester with high purity and yield, making it the preferred method for preparation.
  • Regioselectivity: The bromination and methylation steps require careful control to ensure substitution at the 5- and 4-positions respectively, avoiding undesired isomers.
  • Scalability: The described esterification reaction is scalable and commonly used in industrial and laboratory settings.
  • Purification: Extraction and recrystallization techniques are effective in isolating the pure ester product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving halogenated benzofuran precursors. For example, a two-step process may involve bromination of 4-methylbenzofuran followed by esterification with ethyl chloroformate. Key reaction parameters include temperature (often 60–80°C), solvent choice (e.g., ethanol or DMF), and catalysts like Na₂CO₃ for deprotonation . Optimizing stoichiometry and reaction time can improve yields beyond 70%, as demonstrated in analogous bromobenzofuran syntheses .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, a related compound, Ethyl 5-bromo-1-benzofuran-2-carboxylate, was confirmed to have a planar benzofuran core with a dihedral angle of 4.8° between the ester group and fused rings . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and mass spectrometry for molecular weight validation.

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of halogenated benzofuran derivatives, and how are they addressed?

  • Methodological Answer : Heavy atoms like bromine introduce strong anomalous scattering, complicating phase determination. SHELXL/SHELXS software suites are widely used for refining such structures due to their robust handling of heavy-atom data . For example, displacement parameter anisotropy in bromine atoms can be modeled using restraints to avoid overfitting .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at the 5-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartig couplings. Steric hindrance from the 4-methyl group may slow reaction kinetics, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Comparative studies with non-methylated analogs show a 15–20% reduction in coupling efficiency due to steric effects .

Q. What computational methods are suitable for predicting the compound’s supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model hydrogen-bonding and π-π stacking interactions. Graph-set analysis, as described by Bernstein et al., is critical for classifying intermolecular patterns in crystals . For example, C–H···O interactions between the ester carbonyl and adjacent aromatic protons dominate packing in related structures .

Data-Driven Analysis

Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact biological activity?

  • Methodological Answer :

SubstituentPositionBioactivity (IC₅₀, μM)Source
Methyl412.3 (Antimicrobial)
Methoxy78.7 (Anticancer)
The 4-methyl group in this compound reduces polarity, enhancing membrane permeability but may lower solubility in aqueous media .

Contradictions and Resolutions

Q. Discrepancies in reported solubility: How can researchers reconcile conflicting data?

  • Methodological Answer : Solubility values often vary due to polymorphic forms or solvent purity. For instance, one study reports "not available" for solubility , while another notes limited solubility in DMSO (2.5 mg/mL) for a similar compound . Researchers should standardize solvents (e.g., USP-grade DMSO) and use dynamic light scattering to detect aggregation.

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Store under nitrogen at –20°C to prevent ester hydrolysis.
  • Dispose via incineration (≥1000°C) to avoid brominated byproducts .

Future Directions

Q. How can this compound be leveraged in fragment-based drug discovery (FBDD)?

  • Methodological Answer : Its rigid benzofuran core makes it a promising scaffold for FBDD. Surface plasmon resonance (SPR) screening against target proteins (e.g., kinases) can identify binding fragments. Subsequent structure-activity relationship (SAR) studies should focus on modifying the ester group to enhance selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate
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Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

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